Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions . This reaction yields the desired compound with high efficiency. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure consistency and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives and indoline-based compounds. Compared to these, Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential applications in diverse fields. Similar compounds include:
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- Indoline-2,3-dione derivatives
These compounds share some structural similarities but differ in their specific functional groups and applications.
Biological Activity
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that exhibits significant biological activity. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C26H21N3O6S and it has a molecular weight of approximately 493.499 g/mol. The presence of methoxycarbonyl and oxoindoline moieties enhances its reactivity and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives of thiazolo-pyrimidines have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.004 mg/mL to 0.045 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (mg/mL) | Notable Activity |
---|---|---|
Compound A | 0.004 | Against E. cloacae |
Compound B | 0.015 | Against S. aureus |
Compound C | 0.008 | Against B. cereus |
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. These studies indicate that the compound can induce cell cycle arrest and apoptosis in cancer cell lines.
Case Study: Cytotoxic Effects
In a study examining the cytotoxic effects of thiazolo-pyrimidine derivatives, it was found that specific compounds significantly reduced cell viability in cancer cell lines at concentrations as low as 100 μM. The most potent derivative caused a decrease in viability to approximately 50% at this concentration after 48 hours of treatment .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
Molecular Docking Studies
Preliminary molecular docking studies suggest that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, interactions with MurB enzyme have been implicated in its antibacterial activity, while binding to certain oncogenic proteins may explain its anticancer properties.
Properties
CAS No. |
609795-48-4 |
---|---|
Molecular Formula |
C26H21N3O6S |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
methyl (2Z)-5-(4-methoxycarbonylphenyl)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H21N3O6S/c1-13-18(25(33)35-4)20(14-9-11-15(12-10-14)24(32)34-3)29-23(31)21(36-26(29)27-13)19-16-7-5-6-8-17(16)28(2)22(19)30/h5-12,20H,1-4H3/b21-19- |
InChI Key |
KQLYPWBZICLMAW-VZCXRCSSSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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